molecular formula C19H21N3O3 B11507158 [4-(2,5-Dimethylphenyl)piperazin-1-yl](3-nitrophenyl)methanone

[4-(2,5-Dimethylphenyl)piperazin-1-yl](3-nitrophenyl)methanone

Cat. No.: B11507158
M. Wt: 339.4 g/mol
InChI Key: AOMYEMXFHPQCCS-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)piperazin-1-ylmethanone: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethylphenyl group and a 3-nitrophenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethylphenyl)piperazin-1-ylmethanone typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with 2,5-Dimethylphenyl Group: The piperazine ring is then reacted with 2,5-dimethylphenyl chloride in the presence of a base such as sodium hydroxide to introduce the 2,5-dimethylphenyl group.

    Introduction of 3-Nitrophenylmethanone Group: The final step involves the reaction of the substituted piperazine with 3-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods: Industrial production of 4-(2,5-Dimethylphenyl)piperazin-1-ylmethanone may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the methanone group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.

Biology:

    Biochemical Research: It can be used as a probe to study the interactions of piperazine derivatives with biological macromolecules.

Medicine:

    Drug Development: The compound can serve as a lead compound in the development of new therapeutic agents for conditions such as anxiety and depression.

Industry:

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.

    Agriculture: The compound can be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)piperazin-1-ylmethanone is primarily based on its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, modulating their activity. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby altering their catalytic activity.

Comparison with Similar Compounds

    4-(2,5-Dimethylphenyl)piperazin-1-ylmethanone: Similar structure but with a different position of the nitro group.

    4-(2,5-Dimethylphenyl)piperazin-1-ylmethanone: Similar structure but with a chloro group instead of a nitro group.

    4-(2,5-Dimethylphenyl)piperazin-1-ylmethanone: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: The presence of the nitro group in 4-(2,5-Dimethylphenyl)piperazin-1-ylmethanone imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and can lead to different pharmacological and chemical behaviors.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

[4-(2,5-dimethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone

InChI

InChI=1S/C19H21N3O3/c1-14-6-7-15(2)18(12-14)20-8-10-21(11-9-20)19(23)16-4-3-5-17(13-16)22(24)25/h3-7,12-13H,8-11H2,1-2H3

InChI Key

AOMYEMXFHPQCCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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